molecular formula C17H20N4O2S B2569631 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 952974-03-7

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2569631
CAS No.: 952974-03-7
M. Wt: 344.43
InChI Key: VNZUZNLNPRPODT-UHFFFAOYSA-N
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Description

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolo[3,2-a]pyrimidin core, which is a heterocyclic aromatic structure containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidin core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they often involve heating and the use of catalysts to promote the formation of the desired ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the pyrimidinone ring or the isopropyl group.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring or the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are typically employed.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced pyrimidinone or isopropyl derivatives.

  • Substitution: : Substituted pyridine or thiazole derivatives.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : It may be used in the study of biological systems, particularly those involving thiazole-containing compounds.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : Its unique structure may find use in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the isopropyl group and the pyridin-4-ylmethyl moiety Similar compounds might include other thiazolo[3,2-a]pyrimidin derivatives or compounds with similar functional groups

List of Similar Compounds

  • 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide

  • 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-6-carboxylic acid ethyl ester

  • Other thiazolo[3,2-a]pyrimidin derivatives

Properties

IUPAC Name

2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-11(2)14-8-16(23)21-13(10-24-17(21)20-14)7-15(22)19-9-12-3-5-18-6-4-12/h3-6,8,11,13H,7,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZUZNLNPRPODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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